A Technical Guide to 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Synthesis, Characterization, and Application
A Technical Guide to 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Synthesis, Characterization, and Application
Abstract
This technical guide provides an in-depth overview of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, a key α-bromoketone intermediate in synthetic chemistry. The document details its physicochemical properties, outlines a robust and clean synthesis protocol, discusses methods for its structural characterization, and explores its applications as a versatile building block in the development of complex chemical entities and potential pharmaceutical agents. Safety and handling protocols are also rigorously addressed to ensure safe laboratory practice. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Physicochemical Properties
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one is an aromatic ketone characterized by a bromine atom at the alpha position relative to the carbonyl group. This structural feature renders the compound highly reactive and valuable as a synthetic intermediate.[1][2] Its core identity and key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | - |
| CAS Number | 65937-01-1 | [3] |
| Molecular Formula | C₁₁H₁₃BrO | [3][4] |
| Molecular Weight | 241.13 g/mol | [4][5] |
| Physical Form | Solid | |
| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | |
| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N |
Synthesis Protocol: α-Bromination of 1-(3,4-dimethylphenyl)propan-1-one
The synthesis of α-bromo ketones is a cornerstone transformation in organic chemistry. While classical methods often employ hazardous reagents like liquid bromine, modern approaches prioritize safety and efficiency. The recommended protocol utilizes a polymer-supported brominating agent, which offers significant advantages in handling, reaction workup, and purity of the final product.[6][7]
Rationale for Method Selection
The use of polymer-supported pyridinium bromide perbromide (PSPBP) is advocated for several reasons.[6][7] Firstly, it is a solid reagent, which is significantly safer to handle than elemental bromine. Secondly, the reaction workup is remarkably simple: the spent polymer reagent is removed by filtration, often yielding a product of high purity without the need for complex chromatographic separation.[6][7] This makes the process highly efficient and scalable.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Protocol
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Setup : To a dried round-bottom flask equipped with a magnetic stirrer, add the starting material, 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent).
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Dissolution : Add toluene as the solvent (approx. 10 mL per gram of starting material). Stir until fully dissolved.
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Reagent Addition : Add polymer-supported pyridinium bromide perbromide (PSPBP) (1.2-1.5 equivalents) to the solution portion-wise. The reaction is mildly exothermic and maintaining the temperature between 10-20°C is recommended for optimal selectivity.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the spent polymer reagent. Wash the polymer cake with a small amount of fresh toluene.
-
Isolation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product, which is often of sufficient purity for subsequent steps.
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Purification (Optional) : If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. While Sigma-Aldrich notes that analytical data is not routinely collected for this specific catalog item, a combination of standard spectroscopic techniques can be used for full characterization. The expected data are summarized below based on the known structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons : Multiplets in the range of δ 7.2-7.8 ppm. CH-Br Proton : A quartet around δ 5.2-5.4 ppm. Aromatic CH₃ Protons : Two singlets around δ 2.3 ppm. CH₃ (alpha) Protons : A doublet around δ 1.8-2.0 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O) : Signal around δ 190-195 ppm. Aromatic Carbons : Multiple signals between δ 125-145 ppm. CH-Br Carbon : Signal around δ 45-50 ppm. Aromatic CH₃ Carbons : Signals around δ 20-22 ppm. CH₃ (alpha) Carbon : Signal around δ 15-18 ppm. |
| FT-IR | C=O Stretch : Strong absorption band around 1680-1700 cm⁻¹. C-Br Stretch : Absorption in the fingerprint region, typically 500-650 cm⁻¹. Aromatic C-H Stretch : Bands above 3000 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺) : Isotopic pattern for one bromine atom at m/z 240 and 242 with approximately 1:1 intensity. Key Fragments : Loss of Br (m/z 161), benzoyl cation fragment (m/z 133). |
Applications in Research & Development
The utility of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one stems from its identity as an α-bromoketone, a highly versatile electrophilic building block in organic synthesis.[2]
Core Intermediate in Heterocyclic Synthesis
This compound is an ideal precursor for constructing a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry. For instance, it can react with nucleophiles like thiourea or its derivatives in a Hantzsch-type synthesis to yield substituted 2-amino-1,3-thiazoles, a class of compounds with a broad range of biological activities.[6][7]
Building Block for Drug Discovery
In pharmaceutical research, α-bromo ketones serve as handles for introducing diverse functional groups and building molecular complexity.[1] By reacting this intermediate with various amines, phenols, thiols, and other nucleophiles, chemists can rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies.[1] This accelerates the process of identifying potential drug candidates.
Application Workflow Diagram
Caption: Synthetic utility of the target compound as a key intermediate.
Safety and Handling
Proper handling of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one is essential to ensure laboratory safety. The compound is classified with GHS07 pictogram, indicating it can be harmful or an irritant.
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
Similar α-bromo ketones are known to cause severe skin burns (H314) and respiratory irritation (H335), and this compound should be treated with equivalent caution.[8]
-
-
Precautionary Measures :
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[8][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]
-
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one is a valuable and reactive intermediate with significant potential in synthetic and medicinal chemistry. Its efficient and safe synthesis using polymer-supported reagents, coupled with its utility as a precursor to complex heterocyclic systems, makes it an important tool for researchers. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.
References
- Vickerstaffe, E., et al. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1.
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CPAchem Ltd. Safety data sheet. CPAchem. Available from: [Link]
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Hunan Hwatn Pharmaceutical Co., Ltd. 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. Hwatn Pharma. Available from: [Link]
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Filo. 2-Bromo-1-phenylpropane can be synthesised by. Filo. Available from: [Link]
- Wang, R., et al. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information.
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Teletel. 2-Bromovalerophenone: Synthesis Methods and Physico-Chemical Characterization. Teletel. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). HMDB. Available from: [Link]
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ResearchGate. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate. Available from: [Link]
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